![molecular formula C19H16FN3O2S B3013957 N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-21-9](/img/structure/B3013957.png)
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The synthesized compounds are usually characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically analyzed using techniques such as FTIR, 1 H-NMR, 13 C-NMR, and HRMS . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other synthetic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests in various solvents .Scientific Research Applications
- In Vitro and In Vivo Activity : Researchers compare the inhibitory concentrations of newly synthesized molecules with standard reference drugs. Benzothiazole derivatives show promising inhibition against M. tuberculosis .
Antitubercular Activity
Antimicrobial Properties
These applications highlight the versatility of N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide in various scientific contexts. Further research and validation are necessary to fully exploit its potential. If you need more detailed information on any specific application, feel free to ask! 😊🔬🌟 .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-7-2-1-6-13(14)18(25)23(12-22-11-5-10-17(22)24)19-21-15-8-3-4-9-16(15)26-19/h1-4,6-9H,5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCDLQVRYPKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
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